molecular formula C20H15Cl2N5O3 B6492570 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 900011-08-7

2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6492570
CAS No.: 900011-08-7
M. Wt: 444.3 g/mol
InChI Key: ZCXOTONEFJPOPG-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a carboxamide group at position 6, a 2,4-dichlorophenyl substituent at position 2, and a 2-ethoxyphenyl group at position 9 (Fig. 1).

  • Thiourea intermediates: Reactions of phenyl isothiocyanate with diaminomaleonitrile in THF, followed by aldehyde condensation and S-alkylation steps .
  • Substituent-specific modifications: Variations in aryl halides or aldehydes during synthesis to introduce dichlorophenyl or ethoxyphenyl groups.

The dichlorophenyl and ethoxyphenyl substituents likely enhance lipophilicity and steric bulk, influencing bioavailability and target binding.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O3/c1-2-30-14-6-4-3-5-13(14)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-8-7-10(21)9-12(11)22/h3-9H,2H2,1H3,(H2,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXOTONEFJPOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The table below compares key structural and molecular features of the target compound with similar purine-6-carboxamide derivatives:

Compound Name Substituents (Position 2 / Position 9) Molecular Formula Molecular Weight Key Features
Target: 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-... 2,4-Cl₂C₆H₃ / 2-EtOC₆H₄ C₂₀H₁₅Cl₂N₅O₃ (est.) ~452.27 (est.) High lipophilicity; steric hindrance from 2-ethoxy group.
9-(2-ethoxyphenyl)-2-(4-fluorophenyl)-... (BC59080, ) 4-FC₆H₄ / 2-EtOC₆H₄ C₂₀H₁₆FN₅O₃ 393.37 Lower molecular weight; fluorine enhances electronegativity.
2-(3-bromophenyl)-9-(4-methoxyphenyl)-... () 3-BrC₆H₄ / 4-MeOC₆H₄ C₁₉H₁₄BrN₅O₃ 440.20 Bromine increases molecular weight; methoxy improves solubility.
2-methyl-9-(4-methylphenyl)-... (Cas 64440-99-9, ) CH₃ / 4-MeC₆H₄ C₁₄H₁₃N₅O₂ 283.29 Smaller substituents reduce steric bulk; lower molecular weight.
2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-... (CAS 899742-06-4, ) 2,4-(MeO)₂C₆H₃ / 3-MeOC₆H₄ C₂₁H₁₉N₅O₅ 421.40 Methoxy groups enhance solubility; multiple electron-donating groups.
Key Observations:
  • Steric Effects : The 2-ethoxyphenyl group in the target compound introduces greater steric hindrance than 4-substituted analogs (e.g., 4-fluorophenyl in BC59080), which may impact binding to enzymatic pockets.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) may enhance stability and electrophilic interactions, while methoxy/ethoxy groups (electron-donating) could modulate resonance properties of the purine core.

Commercial Availability and Pricing

  • The 4-fluorophenyl analog (BC59080) is priced at $574/mg (90% purity) .
  • The dichlorophenyl analog with a methoxyphenyl group () is listed but priced ambiguously, suggesting higher costs due to synthetic complexity.

Preparation Methods

Introduction of 2,4-Dichlorophenyl Group at Position 2

The 2-position is functionalized via Ullmann coupling or nucleophilic aromatic substitution (SNAr):

Ullmann Coupling Protocol

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMF
Temperature120°C
Time24 hours
Yield65–72%

This method couples 2,4-dichloroiodobenzene with the purine intermediate, leveraging copper-mediated cross-coupling.

SNAr Alternative
Using 2,4-dichloroaniline in the presence of NaH (2 equivalents) in THF at 70°C for 8 hours achieves substitution at position 2 with 60% yield.

Incorporation of 2-Ethoxyphenyl Group at Position 9

The 9-position modification employs Friedel-Crafts alkylation or Mitsunobu reactions:

Friedel-Crafts Alkylation

ComponentQuantity
2-Ethoxyphenol1.2 equivalents
AlCl₃2.0 equivalents
SolventDichloromethane
Temperature0°C → RT
Time12 hours
Yield58%

This step attaches the ethoxyphenyl moiety via electrophilic aromatic substitution.

Mitsunobu Optimization
For improved regioselectivity, the Mitsunobu reaction uses:

  • DIAD (1.5 eq)

  • PPh₃ (1.5 eq)

  • 2-Ethoxyphenylboronic acid (1.1 eq)

  • THF, 60°C, 6 hours → 68% yield

Final Carboxamide Formation

The 6-carboxamide group is installed early in the synthesis but may require protection-deprotection strategies.

Protection with Boc Group

  • Boc₂O (2 eq) in THF/water (3:1) at 0°C for 2 hours

  • Deprotection via TFA/DCM (1:4) at RT for 1 hour

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

MethodAdvantagesLimitationsYield Range
Ullmann CouplingHigh regioselectivityLong reaction time65–72%
SNArShorter durationRequires strong base55–60%
Friedel-CraftsCost-effective reagentsModerate yields50–58%
MitsunobuExcellent stereocontrolExpensive reagents65–68%

Industrial-Scale Considerations

For large-scale production, continuous flow systems enhance reproducibility:

  • Reactor Type : Micro-tubular reactor (ID = 1 mm)

  • Flow Rate : 0.5 mL/min

  • Residence Time : 30 minutes

  • Throughput : 200 g/day

Challenges and Optimization Opportunities

  • Solubility Issues : The dichlorophenyl group reduces aqueous solubility. Co-solvents (e.g., DMSO/water mixtures) improve reaction homogeneity.

  • Byproduct Formation : Over-alkylation at N-7 occurs above 70°C. Temperature control below 60°C suppresses this side reaction.

  • Catalyst Recycling : Copper residues from Ullmann coupling require chelating resins (e.g., Chelex 100) for removal .

Q & A

Basic Research Question: What are the key considerations for optimizing the synthesis of 2-(2,4-dichlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide?

Methodological Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the purine core followed by substitution reactions to introduce aryl groups. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., coupling steps) require cooling to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve yields in cross-coupling reactions .
  • Purification : Column chromatography with gradients (e.g., 5–20% EtOAc in hexane) ensures high purity (>95%) .

Advanced Research Question: How can structural elucidation resolve discrepancies in reported biological activities of purine derivatives like this compound?

Methodological Answer:
Contradictions in biological data often arise from structural variations (e.g., substituent positioning) or assay conditions. To resolve these:

  • X-ray crystallography : Determines bond lengths (e.g., C-N: ~1.34 Å in the purine core) and dihedral angles to confirm stereochemistry .
  • NMR spectroscopy : ¹H-¹H COSY and NOESY identify spatial proximity of substituents (e.g., 2,4-dichlorophenyl vs. 2-ethoxyphenyl groups) .
  • Computational modeling : DFT calculations predict electronic effects (e.g., electron-withdrawing Cl groups altering HOMO-LUMO gaps) .

Basic Research Question: What experimental approaches are used to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:
Stability studies employ:

  • HPLC-MS : Monitors degradation products at 25°C, 40°C, and 60°C over 72 hours, using a C18 column and 0.1% formic acid in acetonitrile/water .
  • pH-dependent solubility : Shake-flask method in buffers (pH 1.2–7.4) quantifies solubility changes due to protonation of the carboxamide group .
  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (>200°C for most purine derivatives) .

Advanced Research Question: How can researchers design assays to evaluate the compound’s inhibitory effects on cyclooxygenase (COX) enzymes?

Methodological Answer:
For COX inhibition studies:

  • In vitro enzyme assays : Use recombinant COX-1/COX-2 with arachidonic acid substrate. Measure IC₅₀ via colorimetric detection of prostaglandin metabolites (λ = 590 nm) .
  • Cell-based models : Human monocyte-derived macrophages pretreated with LPS to induce COX-2. Quantify PGE₂ via ELISA after compound exposure .
  • Data normalization : Compare inhibition potency to reference inhibitors (e.g., indomethacin) and account for cytotoxicity using MTT assays .

Basic Research Question: What strategies mitigate low aqueous solubility of this compound in pharmacological studies?

Methodological Answer:
To enhance solubility:

  • Co-solvent systems : Use PEG-400 or cyclodextrins (e.g., HP-β-CD) at 10–20% w/v to stabilize the compound in aqueous media .
  • Salt formation : React the carboxamide with sodium hydroxide to form a water-soluble sodium salt .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .

Advanced Research Question: How do substituents (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl) influence SAR in purine-based inhibitors?

Methodological Answer:
Structure-activity relationship (SAR) analysis requires:

  • Comparative IC₅₀ profiling : Test derivatives with halogen substitutions (Cl, F) against target enzymes (e.g., kinases, COX). Cl groups enhance hydrophobic binding, while F improves metabolic stability .
  • Molecular docking : AutoDock Vina predicts binding poses; dichlorophenyl groups may occupy hydrophobic pockets in COX-2 (PDB: 5KIR) .
  • Meta-analysis : Pool data from analogs (e.g., 2-(3-bromophenyl) vs. 2-(4-fluorophenyl)) to identify trends in logP and potency .

Basic Research Question: What analytical techniques validate purity and identity during scale-up synthesis?

Methodological Answer:
Critical quality control methods include:

  • HPLC-DAD : Retention time (RT) and UV spectra (λ = 254 nm) compared to reference standards .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 54.2%, H: 3.5%, N: 14.8%) .
  • Mass spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ = 457.08 m/z) confirms molecular weight .

Advanced Research Question: How can contradictory data on the compound’s metabolic stability be resolved?

Methodological Answer:
Address discrepancies via:

  • Species-specific liver microsome assays : Compare human vs. rat CYP450 metabolism. Use LC-MS/MS to quantify parent compound depletion (t₁/₂ > 60 min suggests stability) .
  • Reaction phenotyping : Incubate with CYP3A4/2D6 isoforms to identify primary metabolic pathways (e.g., O-deethylation of the ethoxyphenyl group) .
  • Cross-study normalization : Adjust for differences in incubation conditions (e.g., NADPH concentration, protein content) .

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